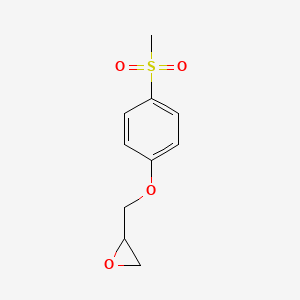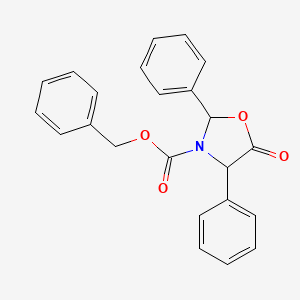![molecular formula C10H14N2O5S B12096339 1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-sulfanylidenepyrimidin-2-one](/img/structure/B12096339.png)
1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-sulfanylidenepyrimidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-4-thiouridine: is a modified nucleoside that is structurally similar to uridine but with a sulfur atom replacing the oxygen atom at the 4-position and a methyl group at the 5-position.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-4-thiouridine typically involves the following steps:
Acetylation of Uridine: The hydroxyl groups of uridine are acetylated to protect them during subsequent reactions.
Thionation: The 4-oxo group of the acetylated uridine is converted to a 4-thio group using Lawesson’s reagent.
Deacetylation: The acetyl groups are removed using ammonia in methanol to yield the free 4-thiouridine.
Industrial Production Methods: While specific industrial production methods for 5-methyl-4-thiouridine are not extensively documented, the general approach involves large-scale synthesis using the above-mentioned steps, with optimization for yield and purity.
化学反応の分析
Types of Reactions: 5-Methyl-4-thiouridine undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfur atom.
Substitution: The sulfur atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Nucleophiles such as alkyl halides.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Desulfurized uridine derivatives.
Substitution: Various substituted thiouridine derivatives.
科学的研究の応用
Chemistry: 5-Methyl-4-thiouridine is used in the study of nucleic acid chemistry, particularly in understanding the effects of sulfur substitution on nucleoside properties .
Biology: In biological research, this compound is used to study RNA modifications and their roles in cellular processes. It is also employed in metabolic labeling to track RNA dynamics .
Industry: In the pharmaceutical industry, 5-methyl-4-thiouridine is explored for its potential as a therapeutic agent and as a tool for drug development .
作用機序
5-Methyl-4-thiouridine exerts its effects primarily through its incorporation into RNA, where it can alter RNA stability and function. The sulfur atom at the 4-position allows the compound to form covalent bonds with RNA-binding proteins upon exposure to ultraviolet light, thereby affecting RNA-protein interactions . This mechanism is utilized in various RNA sequencing and labeling techniques .
類似化合物との比較
4-Thiouridine: Similar structure but lacks the methyl group at the 5-position.
2-Thiocytidine: Another thiolated nucleoside with sulfur at the 2-position.
5-Methyluridine: Similar structure but lacks the sulfur atom at the 4-position.
Uniqueness: 5-Methyl-4-thiouridine is unique due to the combined presence of a sulfur atom at the 4-position and a methyl group at the 5-position. This dual modification imparts distinct chemical and biological properties, making it valuable for specific scientific applications .
特性
分子式 |
C10H14N2O5S |
|---|---|
分子量 |
274.30 g/mol |
IUPAC名 |
1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-sulfanylidenepyrimidin-2-one |
InChI |
InChI=1S/C10H14N2O5S/c1-4-2-12(10(16)11-8(4)18)9-7(15)6(14)5(3-13)17-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,18) |
InChIキー |
IXDWFVOGUMAKFI-UHFFFAOYSA-N |
正規SMILES |
CC1=CN(C(=O)NC1=S)C2C(C(C(O2)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4,7-Dibromo-[1,2,5]selenadiazolo[3,4-c]pyridine](/img/structure/B12096265.png)





![1H-Pyrrolo[2,1-c][1,4]oxazine,hexahydro-4-methyl-,(4S,8aS)-(9CI)](/img/structure/B12096303.png)

![N-[4-[2-(8-cyano-3,3a,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrol-2-yl)ethyl]phenyl]acetamide](/img/structure/B12096320.png)
![(1R,2S,4S,5S,6S)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-8,8-dimethyl-7,9-dioxatricyclo[4.3.0.02,4]nonan-5-ol](/img/structure/B12096325.png)



